1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Overview
Description
“1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 72594-74-2 . It has a molecular weight of 191.23 and its IUPAC name is 1-methyl-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H13NO2/c1-12-7-9 (11 (13)14)6-8-4-2-3-5-10 (8)12/h2-5,9H,6-7H2,1H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives have been studied extensively . The IR spectrum and 1H NMR spectrum provide valuable information about the chemical reactions .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 107-108°C .Scientific Research Applications
Synthesis and Alkaloid Formation
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a significant role in the synthesis of various alkaloids. For instance, Huber and Seebach (1987) demonstrated the use of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids in the synthesis of alkaloids like corlumine (Huber & Seebach, 1987).
Derivative Formation
Jansa, Macháček, and Bertolasi (2006) explored the preparation of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, such as its hydrochloride of methyl ester and N-carboxy anhydride. These derivatives were fully characterized, demonstrating the versatility of this compound in creating a range of chemically distinct entities (Jansa, Macháček, & Bertolasi, 2006).
Antibiotic Discovery
The compound has also been identified in the context of antibiotic discovery. Asolkar et al. (2004) isolated a tetrahydroquinoline derivative, helquinoline, from Janibacter limosus, indicating the potential of this compound in the discovery of new antibiotics (Asolkar et al., 2004).
Peptide Synthesis
The compound is also significant in peptide synthesis. Paradisi and Romeo (1977) isolated tetrahydroquinoline-2-carboxylic acid, a structurally similar compound, by oxidizing the racemic amino acid, highlighting its role in the synthesis of complex peptides (Paradisi & Romeo, 1977).
Stereochemistry and Catalysis
In the field of stereochemistry and catalysis, Bunce et al. (2001) developed a diastereoselective synthesis method for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, showcasing the compound's role in producing specific stereochemical configurations (Bunce et al., 2001).
Conformational Studies
The compound also aids in understanding molecular conformation. Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives to study antagonist activity at the glycine site on the NMDA receptor, emphasizing its importance in neurochemical research (Carling et al., 1992).
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1MeTIQ) are the dopaminergic and glutamatergic systems in the brain . It has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ exhibits its effects through a unique and complex mechanism. It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that Monoamine Oxidase (MAO) inhibition , free radicals scavenging properties , and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .
Biochemical Pathways
1MeTIQ affects the metabolism of monoamines, particularly dopamine. It inhibits the MAO-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of these monoamines in the brain, which is associated with its antidepressant-like activity .
Pharmacokinetics
It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier and exert its effects directly on the central nervous system.
Result of Action
1MeTIQ exhibits neuroprotective properties and has been shown to prevent neurodegeneration in various models of neurodegenerative diseases . It also exhibits antidepressant-like activity, decreasing immobility time in the forced swimming test in rats . Furthermore, it has been suggested that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of neurotoxins can affect its neuroprotective activity . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 1MeTIQ.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJSDOGWMGWNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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